molecular formula C33H47N5O6S B15136793 E3 Ligase Ligand-linker Conjugate 50

E3 Ligase Ligand-linker Conjugate 50

Cat. No.: B15136793
M. Wt: 641.8 g/mol
InChI Key: UUYHXXHEFKXGFH-CMTIAEDTSA-N
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Description

E3 Ligase Ligand-linker Conjugate 50 is a compound used in the synthesis of proteolysis-targeting chimeras (PROTACs). This conjugate consists of a ligand for the von Hippel-Lindau (VHL) E3 ligase and a linker. The VHL ligand is based on (S,R,S)-AHPC, which recruits the VHL protein. This compound is primarily used as a key intermediate in the synthesis of complete PROTAC molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of E3 Ligase Ligand-linker Conjugate 50 involves the conjugation of (S,R,S)-AHPC with an appropriate linker. The synthetic route typically includes the following steps:

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using the aforementioned synthetic routes, ensuring high purity and yield through optimized reaction conditions and purification techniques.

Chemical Reactions Analysis

Types of Reactions

E3 Ligase Ligand-linker Conjugate 50 undergoes several types of chemical reactions, including:

    Condensation: Formation of the conjugate through the condensation of glutarimide and phthalimide parts.

    Alkylation: Introduction of alkyl groups to the imide nitrogen.

Common Reagents and Conditions

    Condensation Reagents: Glutarimide, phthalimide.

    Alkylation Reagents: Alkyl halides, Mitsunobu reagents.

Major Products

The major product formed from these reactions is the this compound itself, which serves as an intermediate for further synthesis of PROTACs .

Scientific Research Applications

E3 Ligase Ligand-linker Conjugate 50 has a wide range of scientific research applications, particularly in the field of targeted protein degradation. Some of its applications include:

    Chemistry: Used as a building block in the synthesis of PROTACs, which are designed to degrade specific proteins.

    Biology: Facilitates the study of protein function and regulation by enabling targeted protein degradation.

    Medicine: Potential therapeutic applications in treating diseases by degrading disease-causing proteins.

    Industry: Used in the development of new drugs and therapeutic agents

Mechanism of Action

E3 Ligase Ligand-linker Conjugate 50 functions by forming a ternary complex with the target protein and the E3 ligase. This complex induces the E3 ligase-mediated ubiquitination of the target protein, marking it for proteasomal degradation. The VHL ligand recruits the VHL protein, which plays a crucial role in this process .

Comparison with Similar Compounds

E3 Ligase Ligand-linker Conjugate 50 is unique due to its specific ligand for the VHL E3 ligase. Similar compounds include:

    Cereblon-based Ligands: Used in other PROTACs, targeting the cereblon E3 ligase.

    MDM2-based Ligands: Target the MDM2 E3 ligase.

    cIAP1-based Ligands: Target the cIAP1 E3 ligase

These compounds differ in their E3 ligase targets and the specific linkers used, which influence their binding affinity and degradation efficiency.

Properties

Molecular Formula

C33H47N5O6S

Molecular Weight

641.8 g/mol

IUPAC Name

tert-butyl 4-[[(2S)-1-[(2S,4R)-4-hydroxy-2-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methylcarbamoyl]pyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl]carbamoyl]piperidine-1-carboxylate

InChI

InChI=1S/C33H47N5O6S/c1-20-26(45-19-35-20)22-10-8-21(9-11-22)17-34-29(41)25-16-24(39)18-38(25)30(42)27(32(2,3)4)36-28(40)23-12-14-37(15-13-23)31(43)44-33(5,6)7/h8-11,19,23-25,27,39H,12-18H2,1-7H3,(H,34,41)(H,36,40)/t24-,25+,27-/m1/s1

InChI Key

UUYHXXHEFKXGFH-CMTIAEDTSA-N

Isomeric SMILES

CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)[C@@H]3C[C@H](CN3C(=O)[C@H](C(C)(C)C)NC(=O)C4CCN(CC4)C(=O)OC(C)(C)C)O

Canonical SMILES

CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)C4CCN(CC4)C(=O)OC(C)(C)C)O

Origin of Product

United States

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